METHYL 4-(3-BENZAMIDOBENZAMIDO)BENZOATE
Overview
Description
Methyl 4-(3-benzamidobenzamido)benzoate is an organic compound with the molecular formula C22H18N2O4 This compound is characterized by a benzene ring connected to an ester functional group and two benzamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-benzamidobenzamido)benzoate typically involves the esterification of benzoic acid derivatives. One common method is the reaction of methyl benzoate with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-benzamidobenzamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzoate derivatives.
Scientific Research Applications
Methyl 4-(3-benzamidobenzamido)benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-(3-benzamidobenzamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with similar aromatic properties.
Benzamide: Contains the benzamido group but lacks the ester functionality.
Benzyl benzoate: Another ester with a benzyl group instead of a methyl group
Uniqueness
Methyl 4-(3-benzamidobenzamido)benzoate is unique due to its dual benzamido groups, which confer distinct chemical reactivity and biological activity. This structural feature allows it to participate in specific interactions that similar compounds may not exhibit.
Properties
IUPAC Name |
methyl 4-[(3-benzamidobenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-28-22(27)16-10-12-18(13-11-16)23-21(26)17-8-5-9-19(14-17)24-20(25)15-6-3-2-4-7-15/h2-14H,1H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQXHFYQMCZARA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203097 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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